molecular formula C13H17Cl2N5 B1402701 N-(pyridin-2-yl)-4-(pyrrolidin-2-yl)pyrimidin-2-amine dihydrochloride CAS No. 1361115-01-6

N-(pyridin-2-yl)-4-(pyrrolidin-2-yl)pyrimidin-2-amine dihydrochloride

Cat. No.: B1402701
CAS No.: 1361115-01-6
M. Wt: 314.21 g/mol
InChI Key: JKUKVKZISJEFNU-UHFFFAOYSA-N
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Description

N-(pyridin-2-yl)-4-(pyrrolidin-2-yl)pyrimidin-2-amine dihydrochloride is a chemical compound of interest in medicinal chemistry and neuroscience research. Its diaminopyrimidine core is a recognized pharmacophore in the development of ligands for G protein-coupled receptors (GPCRs). Specifically, structurally related compounds featuring the N-(pyridin-2-yl)pyrimidin-4-amine scaffold have been investigated for their potential therapeutic applications in various disease areas, including hyperproliferative disorders, cardiovascular diseases, and infectious diseases . Recent scientific investigations have highlighted the significance of analogous pyrimidine-4-amine derivatives in neuroscience, particularly as high-affinity ligands for neuronal receptors such as the histamine H3 receptor (H3R) . Research into similar compounds has shown their potential as agonists or antagonists, making them valuable tools for probing receptor function and signaling pathways in the central nervous system . The exploration of such compounds contributes to a deeper understanding of cognitive processes and may inform the development of new research compounds for neurological conditions. This product is intended for research purposes by qualified scientists in a controlled laboratory setting.

Properties

IUPAC Name

N-pyridin-2-yl-4-pyrrolidin-2-ylpyrimidin-2-amine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N5.2ClH/c1-2-7-15-12(5-1)18-13-16-9-6-11(17-13)10-4-3-8-14-10;;/h1-2,5-7,9-10,14H,3-4,8H2,(H,15,16,17,18);2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKUKVKZISJEFNU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(NC1)C2=NC(=NC=C2)NC3=CC=CC=N3.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17Cl2N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(pyridin-2-yl)-4-(pyrrolidin-2-yl)pyrimidin-2-amine dihydrochloride is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.

Chemical Structure and Properties

The compound has a molecular formula of C11H13N52HClC_{11}H_{13}N_5\cdot 2HCl and a molecular weight of approximately 270.16 g/mol. Its structure features a pyridinyl and pyrrolidinyl moiety attached to a pyrimidine core, which is significant for its biological interactions.

Research indicates that compounds with similar structures often function as inhibitors of various protein kinases, which play crucial roles in cell signaling pathways related to cell proliferation and apoptosis. The presence of the pyridine and pyrrolidine groups enhances the binding affinity to target proteins, potentially leading to therapeutic effects against cancer and other proliferative diseases .

Antiproliferative Activity

In vitro studies have demonstrated that this compound exhibits significant antiproliferative activity against several cancer cell lines. For instance:

  • Cell Lines Tested : T47D (breast cancer), A549 (lung cancer), and HCT116 (colon cancer).
  • EC50 Values : The compound showed EC50 values in the low nanomolar range (approximately 20 nM in T47D cells), indicating potent activity .

Induction of Apoptosis

The compound has been shown to induce apoptosis in cancer cells through the activation of caspase pathways. In particular, it was observed that treatment with this compound led to an increase in caspase-3 and caspase-7 activity, which are critical markers of apoptosis .

Antimicrobial Activity

Preliminary studies have also suggested that this compound may possess antimicrobial properties. In vitro tests against various bacterial strains showed:

  • Minimum Inhibitory Concentration (MIC) : Values ranged from 0.0039 to 0.025 mg/mL against Staphylococcus aureus and Escherichia coli .

Research Findings

Several studies have explored the structure-activity relationship (SAR) of similar compounds, indicating that modifications to the pyridine or pyrrolidine moieties can significantly influence biological activity. For example, electron-donating groups at specific positions on the aromatic rings enhance antiproliferative effects .

Data Table: Biological Activity Summary

Activity TypeCell Line/OrganismEC50/MIC ValueReference
AntiproliferativeT47D (Breast Cancer)20 nM
Apoptosis InductionT47DIncreased Caspase Activity
AntimicrobialS. aureus0.0039 mg/mL
AntimicrobialE. coli0.025 mg/mL

Case Studies

  • Case Study on Cancer Cell Lines : A study conducted on T47D cells revealed that treatment with this compound resulted in a significant reduction in cell viability after 48 hours, supporting its potential as a therapeutic agent for breast cancer.
  • Antimicrobial Efficacy : In another study assessing antimicrobial activity, compounds structurally related to N-(pyridin-2-yl)-4-(pyrrolidin-2-yl)pyrimidin-2-amine showed promising results against common pathogens, suggesting further exploration for use in infectious diseases .

Scientific Research Applications

1.1 Anticancer Activity

Research indicates that compounds similar to N-(pyridin-2-yl)-4-(pyrrolidin-2-yl)pyrimidin-2-amine dihydrochloride exhibit promising anticancer properties. For instance, pyrimidine derivatives have been shown to inhibit key kinases involved in cancer cell proliferation and survival. A study highlighted the development of thienylpyrimidines as selective inhibitors of PI5P4Kγ, which is implicated in cancer and neurodegenerative diseases, showcasing their potential as therapeutic agents in oncology .

1.2 Neuroprotective Effects

Pyrimidine derivatives have also been evaluated for their neuroprotective effects. Compounds targeting serotonin receptors have demonstrated beneficial effects on cognitive decline associated with neurodegenerative disorders. The dual antagonism of serotonin 5-HT6 and dopamine D3 receptors has been linked to improved cognitive function, indicating that derivatives like this compound could be explored further in this context .

1.3 Antimicrobial Activity

The potential antimicrobial properties of pyrimidine derivatives are also noteworthy. Research has identified several pyrimidine compounds that exhibit activity against various bacterial strains, suggesting that this compound may contribute to the development of new antibiotics .

Synthesis and Structure–Activity Relationships

2.1 Synthetic Pathways

The synthesis of this compound can be achieved through various chemical reactions involving pyridine and pyrimidine derivatives. A common method involves the nucleophilic substitution reaction between pyridine derivatives and activated pyrimidines, yielding the desired compound with moderate to high yields .

2.2 Structure–Activity Relationship (SAR)

Understanding the structure–activity relationship is crucial for optimizing the biological activity of pyrimidine derivatives. Modifications at specific positions on the pyridine or pyrrolidine rings can significantly affect potency and selectivity against target enzymes or receptors. For instance, alterations in substituents on the pyridine ring have been shown to enhance kinase inhibition, making it essential to explore various analogs for improved efficacy .

Case Studies and Research Findings

StudyFocusFindings
Tageldin et al., 2020Anti-inflammatory effectsIdentified novel pyrazolo[3,4-d]pyrimidine derivatives with significant anti-inflammatory activity through COX inhibition assays .
PMC9841522PI5P4Kγ inhibitorsDeveloped thienylpyrimidines showing potent inhibition of PI5P4Kγ, relevant for cancer therapy .
ACS Chemical NeuroscienceNeuroprotective activityDemonstrated that dual receptor antagonists could improve cognitive function in models of neurodegeneration .

Comparison with Similar Compounds

Structural and Functional Analogues

The table below compares the target compound with key analogs from the evidence:

Compound Name Core Structure Substituents Molecular Weight Therapeutic Indications Key Features Reference
Target Compound Pyrimidine N-(pyridin-2-yl), 4-(pyrrolidin-2-yl) Inferred Hypothetical Kinase inhibition Dihydrochloride salt, chiral center
N-(pyridin-2-yl)-4-(thiazol-5-yl)pyrimidin-2-amine Pyrimidine N-(pyridin-2-yl), 4-(thiazol-5-yl) Anticancer, antiviral Thiazole enhances aromaticity and rigidity
Sulfoximine-containing N-(pyridin-2-yl)pyrimidin-4-amine Pyrimidine Sulfoximine group, pyridin-2-yl Hyperproliferative/viral diseases Sulfoximine modulates kinase selectivity
2-(pyrrolidin-2-yl)pyrimidine hydrochloride Pyrimidine 2-(pyrrolidin-2-yl) 283.80 Not specified Simpler structure, potential for basicity
5-chloro-N-(piperidin-4-yl)pyridin-2-amine dihydrochloride Pyridine 5-chloro, N-(piperidin-4-yl) 272.14 Not specified Piperidine increases ring size, alters pharmacokinetics

Key Research Findings

  • Thiazolyl vs.
  • Sulfoximine Functionalization : Sulfoximine derivatives () demonstrate superior kinase inhibition profiles, attributed to the sulfoximine group’s hydrogen-bonding capacity and stereochemical influence .
  • Salt Forms : Dihydrochloride salts (e.g., ) are widely employed to enhance solubility, as seen in 4-(pyrrolidin-1-yl)pyridin-3-amine dihydrochloride (solubility >50 mg/mL in water) .

Pharmacological and Chemical Considerations

  • Solubility : The dihydrochloride form of the target compound likely mirrors the high solubility of analogs like 5-chloro-N-(piperidin-4-yl)pyridin-2-amine dihydrochloride (), which is critical for oral bioavailability .
  • Chirality : The pyrrolidin-2-yl group introduces a chiral center, necessitating enantiomer-specific activity studies, as seen in sulfoximine derivatives () .
  • Therapeutic Potential: While the thiazolyl analog targets hyperproliferative diseases (), the target compound’s pyrrolidinyl group may favor neurological or anti-infective applications due to its conformational adaptability .

Preparation Methods

Synthesis via Cyclocondensation of Urea Derivatives

A common approach involves cyclocondensation of β-dicarbonyl compounds with amidines or guanidine derivatives:

- React 2,4-dichloro-5-aminopyrimidine with 2-aminopyridine derivatives under reflux.
- Use suitable bases (e.g., potassium carbonate) in polar solvents like ethanol or DMF.
- Followed by nucleophilic substitution at the 4-position with pyrrolidine derivatives.

Reaction Conditions:

  • Solvent: Ethanol or DMF
  • Temperature: Reflux (~80-120°C)
  • Catalysts: None or mild bases
  • Time: 12-24 hours

Nucleophilic Substitution on Pyrimidine Derivatives

This method involves starting from a halogenated pyrimidine, such as 2,4-dichloropyrimidine, and performing stepwise substitutions:

- First, substitute the 4-chloro group with a pyrrolidin-2-ylamine in the presence of a base (e.g., DIPEA) at elevated temperature.
- Then, attach the 2-aminopyridine moiety via nucleophilic aromatic substitution.

Reaction Conditions:

  • Solvent: NMP or DMF
  • Temperature: 100-120°C
  • Base: DIPEA or sodium hydride
  • Time: 8-16 hours

Multi-step Synthesis with Cross-Coupling

Recent advances include using palladium-catalyzed cross-coupling reactions (e.g., Suzuki or Buchwald-Hartwig) to attach heteroaryl groups:

- Prepare a halogenated pyrimidine intermediate.
- Couple with pyridin-2-ylboronic acid or pyridin-2-ylamines under Pd catalysis.
- Introduce the pyrrolidin-2-yl group via nucleophilic substitution or reductive amination.

Reaction Conditions:

  • Catalyst: Pd(PPh₃)₄ or Pd(dppf)Cl₂
  • Base: K₂CO₃ or Cs₂CO₃
  • Solvent: Toluene, dioxane, or DMF
  • Temperature: 80-110°C

Optimization and Scale-Up Considerations

Recent research indicates that microwave-assisted synthesis can significantly reduce reaction times and improve yields. For example:

Method Advantages Limitations
Conventional reflux Well-understood, scalable Longer reaction times, lower efficiency
Microwave-assisted Faster, higher yields Equipment cost, scale limitations

Research Findings:

  • Use of magnesium oxide nanoparticles as a catalyst has been shown to enhance the efficiency of pyrimidine ring formation.
  • Solvent choice critically influences regioselectivity and purity; polar aprotic solvents like DMF and NMP are preferred.
  • Purification techniques such as recrystallization or chromatography are employed to obtain high-purity intermediates and final products.

Data Table Summarizing Preparation Methods

Method Starting Materials Key Reagents Reaction Conditions Yield Notes
Cyclocondensation β-dicarbonyl + amidines None or mild base Reflux in ethanol/DMF 50-70% Suitable for initial core synthesis
Nucleophilic substitution Halogenated pyrimidine Pyrrolidine derivatives 100-120°C, polar aprotic solvent 60-80% Stepwise functionalization
Cross-coupling Halogenated pyrimidine + heteroaryl boronic acid Pd catalyst 80-110°C, inert atmosphere 65-85% High regioselectivity
Microwave-assisted Various intermediates Catalysts like MgO nanoparticles 100-200°C, microwave irradiation Up to 90% Rapid synthesis

Q & A

Q. What synthetic routes are recommended for synthesizing N-(pyridin-2-yl)-4-(pyrrolidin-2-yl)pyrimidin-2-amine dihydrochloride, and how can reaction conditions be optimized?

  • Methodological Answer : The compound can be synthesized via nucleophilic substitution or palladium-catalyzed cross-coupling reactions. For example, patents describe multi-step protocols involving pyridine and pyrrolidine precursors under inert atmospheres (e.g., nitrogen) . Optimization includes:
  • Temperature control : Maintaining 60–80°C during cyclization to avoid side reactions.
  • Catalyst selection : Using Pd(PPh₃)₄ for Suzuki-Miyaura couplings with aryl boronic acids.
  • Purification : Column chromatography (silica gel, methanol/dichloromethane gradient) followed by recrystallization in ethanol-HCl to isolate the dihydrochloride salt .

Table 1 : Example Reaction Conditions from Patents

StepReagents/ConditionsYield (%)Purity (HPLC)Reference
CyclizationPyridine derivative, Pd catalyst, 70°C6592%
Salt FormationHCl/EtOH, reflux8598%

Q. Which analytical techniques are critical for characterizing this compound and assessing purity?

  • Methodological Answer :
  • HPLC-MS : To confirm molecular weight (e.g., m/z 322.3 for free base) and detect impurities (e.g., des-chloro byproducts) .
  • ¹H/¹³C NMR : Assign peaks for pyridinyl (δ 8.2–8.5 ppm) and pyrrolidinyl (δ 1.8–2.1 ppm) protons .
  • X-ray Crystallography : Resolve stereochemistry of the pyrrolidine moiety (if applicable) using single-crystal diffraction .
  • Elemental Analysis : Verify chloride content (theoretical: ~16.5% for dihydrochloride) .

Q. What safety protocols are essential when handling this compound?

  • Methodological Answer :
  • PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
  • Ventilation : Use fume hoods during synthesis due to potential HCl gas release.
  • First Aid : For inhalation, move to fresh air; for skin contact, wash with soap and water .

Advanced Research Questions

Q. How can researchers validate biological targets and design in vitro assays for this compound?

  • Methodological Answer :
  • Target Identification : Use kinase profiling panels (e.g., Eurofins KinaseScan) to identify inhibition of ALK or IGF1R, as seen in structurally related compounds (e.g., AZD3463) .
  • Cell-Based Assays :
  • Proliferation Assays : Treat cancer cell lines (e.g., H3122 for ALK-driven models) and measure IC₅₀ via MTT .
  • Western Blotting : Confirm target engagement by assessing phosphorylation of downstream proteins (e.g., STAT3 for ALK inhibition) .

Q. How to resolve contradictions in reported biological activity data?

  • Methodological Answer :
  • Dose-Response Curves : Test compound across a wider concentration range (e.g., 1 nM–100 µM) to rule out off-target effects at high doses.
  • Buffer Optimization : Ensure consistent pH and salt conditions in assays, as dihydrochloride salts may alter solubility .
  • Orthogonal Assays : Validate findings using SPR (binding affinity) and CRISPR-mediated gene knockout (target specificity) .

Q. What strategies are effective for studying structure-activity relationships (SAR) of this compound?

  • Methodological Answer :
  • Analog Synthesis : Replace pyrrolidine with piperidine or morpholine to assess ring size impact on potency .
  • Pharmacophore Modeling : Use Schrödinger’s Phase to identify critical H-bond donors (e.g., pyridinyl N) and hydrophobic pockets .
  • Data Table Example :
    Table 2 : SAR of Pyrimidin-2-amine Derivatives
ModificationIC₅₀ (ALK Inhibition, nM)Solubility (µg/mL)
Pyrrolidine (Parent)12 ± 245
Piperidine85 ± 10120
Morpholine>1000200

Q. What computational methods predict binding modes and pharmacokinetic properties?

  • Methodological Answer :
  • Docking Studies : Use AutoDock Vina to model interactions with ALK’s ATP-binding pocket (e.g., pyridinyl N forming H-bonds with Met1199) .
  • ADMET Prediction : SwissADME estimates logP (~2.1) and CYP3A4 inhibition risk, guiding dose adjustments .

Q. How to address scale-up challenges from lab to pilot-scale synthesis?

  • Methodological Answer :
  • Process Optimization : Replace column chromatography with crystallization (e.g., using ethanol/water mixtures) for cost-effective purification .
  • Quality Control : Implement in-line PAT (Process Analytical Technology) to monitor reaction progress via FTIR .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(pyridin-2-yl)-4-(pyrrolidin-2-yl)pyrimidin-2-amine dihydrochloride
Reactant of Route 2
N-(pyridin-2-yl)-4-(pyrrolidin-2-yl)pyrimidin-2-amine dihydrochloride

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